molecular formula C5H7N3O B1664182 5-Methylcytosine CAS No. 554-01-8

5-Methylcytosine

Cat. No. B1664182
CAS RN: 554-01-8
M. Wt: 125.13 g/mol
InChI Key: LRSASMSXMSNRBT-UHFFFAOYSA-N
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Description

5-Methylcytosine (5-mC) is a methylated form of the DNA base cytosine that plays several biological roles . It regulates gene transcription and is incorporated in the nucleoside 5-methylcytidine . In 5-methylcytosine, a methyl group is attached to the 5th atom in the 6-atom ring . This methyl group distinguishes 5-methylcytosine from cytosine .


Synthesis Analysis

Cytosine is methylated at the 5′ carbon of the pyrimidine ring by DNA methyltransferases (DNMT-1, DNMT-3A, DNMT-3B) to generate 5-methylcytosine . 5-mC can also get hydroxylated by Ten-Eleven Translocation 1 (TET-1, TET-2, TET-3) methylcytosine dioxygenases to 5-hydroxymethylcytosine (5-hmC) .


Molecular Structure Analysis

5-Methylcytosine is a pyrimidine that is a derivative of cytosine, having a methyl group at the 5-position . The structure of 5-methylcytosine can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

DNA methylation is a highly dynamic mechanism driven by a balance between methylation by DNMTs and TET-mediated demethylation processes . The dynamics underlying steady state DNA methylation levels are still being studied .


Physical And Chemical Properties Analysis

5-Methylcytosine has a molar mass of 125.131 g·mol−1 . More detailed physical and chemical properties can be found in databases like ChemSpider .

Scientific Research Applications

DNA Methylation and Epigenetic Regulation

5-Methylcytosine (5mC) plays a crucial role in epigenetic regulation in mammalian genomes. It's involved in various regulatory processes, such as gene expression, genomic imprinting, and suppression of transposable elements. The presence of 5mC in DNA influences methylation patterns, which are often inherited across generations but can also be dynamic, reflecting active DNA demethylation pathways (Tahiliani et al., 2009). (Bestor, 2000) further emphasizes the essential roles of cytosine methylation in genomic stability and development.

Role in Cancer Biology

5mC and its oxidized form, 5-hydroxymethylcytosine (5hmC), have been studied in the context of cancer. The loss of 5hmC correlates with tumor virulence in melanocytic tumors, indicating its potential role in tumor progression and as a biomarker for cancer prognosis (Larson et al., 2013).

Detection and Analysis Techniques

Advancements in technology have enabled the discrimination and quantification of 5mC and its derivatives. Techniques like electrogenerated chemiluminescence (ECL) labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for sensitive detection and analysis of these modifications in genomic DNA (Ma et al., 2016), (Tang et al., 2015).

Implications in Aging and Disease

The role of 5mC in aging and disease has been explored, with studies indicating age-related global hypomethylation in human skin fibroblasts, suggesting its involvement in cellular aging (Barciszewska et al., 2007). Additionally, mutations in 5-methylcytosine have been linked to human diseases, highlighting its function as an endogenous mutagen and carcinogen (Rideout et al., 1990).

Applications in mRNA Metabolism

5-methylcytosine has been shown to play a regulatory role in mRNA metabolism. It's enriched in CG-rich regions and regions downstream of translation initiation sites, indicating its significance in post-transcriptional regulation. The RNA methyltransferase NSUN2 catalyzes m5C formation in mRNAs, highlighting the importance of m5C modification in mRNA export and regulation (Yang et al., 2017).

Safety And Hazards

5-Methylcytosine poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible . Discharge into the environment must be avoided .

Future Directions

DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . Future research will likely focus on understanding the dynamics underlying steady state DNA methylation levels . The therapeutic implications of these discoveries are also being explored, with the use of both epigenetic clocks as predictors and the development of epidrugs that target the DNA methylation/demethylation machinery .

properties

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Solubility

34.5 mg/mL
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Product Name

5-Methylcytosine

CAS RN

554-01-8
Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61,400
Citations
M Ehrlich, RYH Wang - Science, 1981 - science.org
A small portion of the cytosine residues in the DNA of higher eukaryotes as well as in that of many lowe eukaryotes if methylated. The resulting 5-methylcytosine residues occur in …
Number of citations: 993 www.science.org
AD Riggs, PA Jones - Advances in cancer research, 1983 - Elsevier
… the first report indicating the existence of 5methylcytosine demethylase activity in mammalian cells. We think their enzyme is possibly a 5-methylcytosine aglycosidase rather than a true …
Number of citations: 601 www.sciencedirect.com
H Lv, ZM Zhang, SH Li, JX Tan, W Chen… - Briefings in …, 2020 - academic.oup.com
5-Methylcytosine (m5C) plays an extremely important role in the basic biochemical process. With the great increase of identified m5C sites in a wide variety of organisms, their …
Number of citations: 133 academic.oup.com
MA Gama-Sosa, VA Slagel, RW Trewyn… - Nucleic acids …, 1983 - academic.oup.com
… ABSTRACT The overall 5-methylcytosine (m5C) content of DNA from normal tissues varies … INTRODUCTION Tissue-specific differences in the levels of 5-methylcytosine (m C) in …
Number of citations: 084 academic.oup.com
S Hussain, J Aleksic, S Blanco, S Dietmann, M Frye - Genome biology, 2013 - Springer
The post-transcriptional modification 5-methylcytosine (m 5 C) occurs in a wide range of coding and non-coding RNAs. We describe transcriptome-wide approaches to capture the …
Number of citations: 201 link.springer.com
H Yang, Y Liu, F Bai, JY Zhang, SH Ma, J Liu, ZD Xu… - Oncogene, 2013 - nature.com
The TET (ten–eleven translocation) family of α-ketoglutarate (α-KG)-dependent dioxygenases catalyzes the sequential oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (…
Number of citations: 615 www.nature.com
M Ehrlich, MA Gama-Sosa, LH Huang… - Nucleic acids …, 1982 - academic.oup.com
… The two most highly methylated DNAs were from thymus and brain with 1.00 and 0.98 mole percent 5-methylcytosine (m 5 C), respectively. The two least methylated DNAs from in vivo …
Number of citations: 436 academic.oup.com
S Ito, L Shen, Q Dai, SC Wu, LB Collins, JA Swenberg… - Science, 2011 - science.org
… 5-methylcytosine (5mC) in DNA plays an important role in gene expression, genomic … of Tet (ten eleven translocation) proteins to convert 5-methylcytosine (5mC) to 5hmC in an Fe(II) …
Number of citations: 618 www.science.org
GR Wyatt - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… identified as 5-methylcytosine picrate … 5-methylcytosine. As already reported ina preliminary note (Wyatt, 1950), I have found by a simple chromatographic method that 5-methylcytosine …
Number of citations: 303 www.ncbi.nlm.nih.gov
Y Motorin, F Lyko, M Helm - Nucleic acids research, 2010 - academic.oup.com
The nucleobase modification 5-methylcytosine (m 5 C) is widespread both in DNA and different cellular RNAs. The functions and enzymatic mechanisms of DNA m 5 C-methylation …
Number of citations: 326 academic.oup.com

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